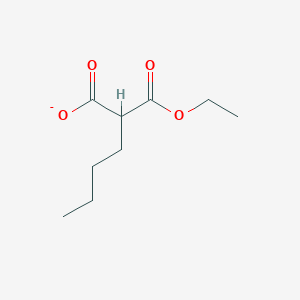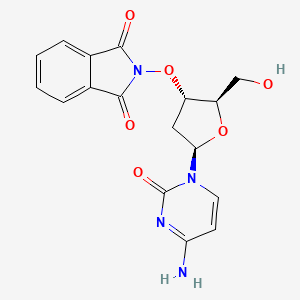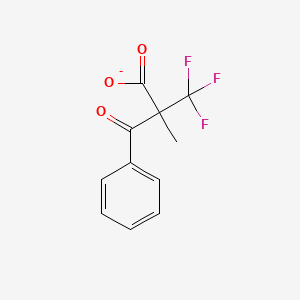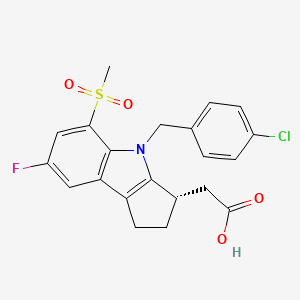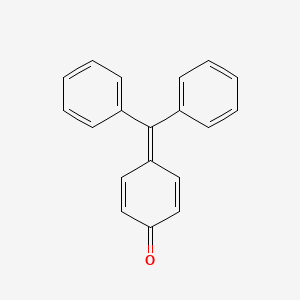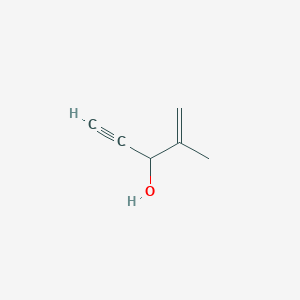
2-Methylpent-1-en-4-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Methylpent-1-en-4-yn-3-ol can be synthesized through several methods. One common method involves the reaction of acetylene with methyl vinyl ketone in the presence of a base, followed by rearrangement to form the desired product . The reaction conditions typically involve low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetylene and methyl vinyl ketone as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
化学反应分析
Types of Reactions
2-Methylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: The compound can undergo radical polymerization to form high-molecular-weight products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-Methylpent-1-en-4-yn-3-ol has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including prolycopene, a tangerine-colored tetra-Z-isomer of lycopene.
Pharmaceuticals: The compound is an intermediate in the production of vitamin A and other pharmaceuticals.
Polymer Chemistry: It is used in the study of radical polymerization and the formation of high-molecular-weight polymers.
作用机制
The mechanism of action of 2-Methylpent-1-en-4-yn-3-ol involves its reactivity due to the presence of both alkyne and alcohol functional groups. The compound can participate in various chemical reactions, including nucleophilic addition, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
2-Methylpent-1-en-4-yn-3-ol can be compared with other similar compounds such as:
3-Methyl-1-penten-4-yn-3-ol: This compound has a similar structure but differs in the position of the double bond.
3-Methyl-1-pentyn-3-ol: This compound lacks the double bond present in this compound
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both alkyne and alcohol functional groups. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
属性
CAS 编号 |
1572-63-0 |
|---|---|
分子式 |
C6H8O |
分子量 |
96.13 g/mol |
IUPAC 名称 |
2-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C6H8O/c1-4-6(7)5(2)3/h1,6-7H,2H2,3H3 |
InChI 键 |
CBYMOUVOSIZYAK-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


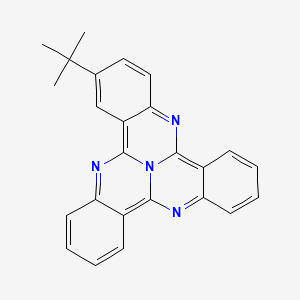
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
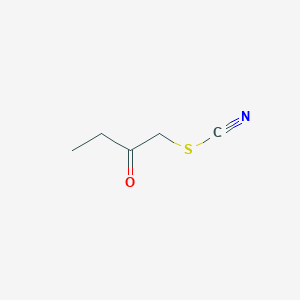
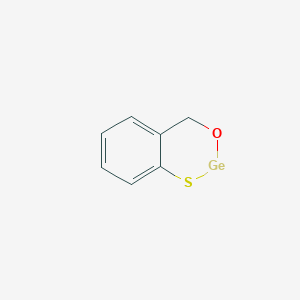
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
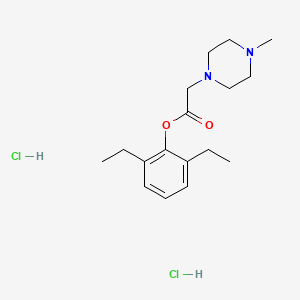
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
